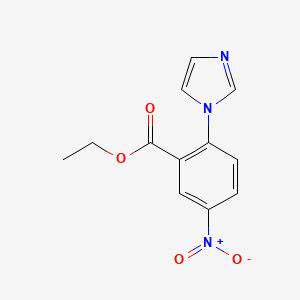

ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Imidazole has become an important synthon in the development of new drugs .

Molecular Structure Analysis

Imidazole shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

科研应用

Catalytic Efficiency in Transesterification/Acylation Reactions

N-Heterocyclic carbenes, including imidazol-2-ylidenes, demonstrate efficient catalysis in transesterification involving various esters and alcohols. This efficiency is evident in acylation of alcohols with enol acetates, employing low catalyst loadings of aryl- or alkyl-substituted NHC catalysts, facilitating the formation of corresponding esters through the transesterification protocol. The methodology allows for selective acylation of primary over secondary alcohols and employs methyl and ethyl esters as protective agents in the presence of more active alkyl-substituted NHC catalysts (Grasa, G., Gueveli, T., Singh, R., & Nolan, S., 2003).

Electrochemical Behavior and Applications

The electrochemical behavior of similar compounds, exemplified by tinidazole (an analogue containing the imidazole ring), provides insights into potential applications in electrochemical sensors and analytical chemistry. Tinidazole exhibits irreversible cathodic waves in polarography, suggesting mechanisms for electrochemical reactions that could be applicable to compounds like ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate for sensing or analytical purposes (Fonseca, J. M., Rivera, M., Monteagudo, J., & Uriarti, E., 1993).

Crystal Structure and Hydrogen Bonding

The hydrolysis of related compounds leads to insights into crystal structures and hydrogen bonding, which are critical for understanding the material properties and potential pharmaceutical applications. Such studies reveal how molecules link through water by hydrogen bonding into a three-dimensional network, offering a foundation for designing compounds with desired physical and chemical properties (Wu, H.-q., Liu, Z.-g., & Ng, S., 2005).

Synthesis and Crystal Structures for Drug Development

The synthesis and crystal structure analysis of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate provide a blueprint for developing novel pharmaceuticals. Understanding the crystal packing through strong hydrogen bonds highlights the importance of molecular interactions in drug design and development (Yeong, K. Y., Chia, T. S., Quah, C., & Tan, S., 2018).

Biology-Oriented Drug Synthesis and α-Amylase Inhibitory Activity

Research into 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl ether derivatives, related to ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate, showcases the potential in developing inhibitors with applications in treating metabolic disorders. These derivatives exhibit significant α-amylase inhibitory activity, indicating a promising avenue for therapeutic intervention against diabetes and obesity (Taha, M., Imran, S., Ismail, N., Selvaraj, M., Rahim, F., Chigurupati, S., Ullah, H., Khan, F., Salar, U., Javid, M. T., Vijayabalan, S., Zaman, K., & Khan, K., 2017).

性质

IUPAC Name |

ethyl 2-imidazol-1-yl-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-2-19-12(16)10-7-9(15(17)18)3-4-11(10)14-6-5-13-8-14/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZBRGPLOGKWQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-(2-ethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2666149.png)

![1-[4-(Oxolan-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2666157.png)

![2-(3,4-dimethoxyphenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2666159.png)

![1-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2666162.png)

![2-(4-chlorophenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2666163.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2666172.png)